molecular formula C12H10N4 B1394602 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile CAS No. 1272756-63-4

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile

Cat. No. B1394602
CAS RN: 1272756-63-4
M. Wt: 210.23 g/mol
InChI Key: DXCQCHPKYNCNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile, also known as 6-MAPC, is a synthetic compound that has been studied for its potential therapeutic and pharmacological applications. It is a derivative of the pyrimidine ring system, which is known for its ability to interact with a variety of biological targets. 6-MAPC has been used in both laboratory and clinical studies to investigate its effects on various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Anti-Bacterial Activity

A novel and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives was developed using 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, which are closely related to 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile. This synthesis involves a one-pot, three-component reaction under solvent-free conditions, and the resulting derivatives demonstrated significant antibacterial activity (Rostamizadeh et al., 2013).

Antimicrobial Agents

Synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles, including compounds similar to 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile, showed marked antibacterial activity, particularly against Gram-positive bacteria, and moderate activity against the yeast-like pathogenic fungus Candida albicans (Al-Abdullah et al., 2011).

Green Chemistry in Synthesis

A microwave-assisted synthetic scheme was developed for the synthesis of 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile congeners, closely related to the compound . This method is more eco-friendly and efficient, reducing the usage of organic solvents and harmful residues (Karati et al., 2022).

Efficient Synthesis Protocols

A novel protocol for the synthesis of 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, again closely related to the target compound, was developed. This methodology is noted for its high yield and efficiency, using environmentally friendly conditions (Aryan et al., 2015).

Antitumor Agents

Benzimidazole-pyrimidine conjugates, similar in structure to 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile, have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines. These compounds demonstrated marked potency when compared with known anticancer drugs (Abdel-Mohsen et al., 2010).

properties

IUPAC Name

6-(methylamino)-2-phenylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-14-11-7-10(8-13)15-12(16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCQCHPKYNCNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221919
Record name 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile

CAS RN

1272756-63-4
Record name 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile
Reactant of Route 3
6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.